N-(2-methoxyethyl)cyclooctanamine
Description
N-(2-Methoxyethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring substituted with a 2-methoxyethyl group. The 2-methoxyethyl group enhances solubility in polar solvents, while the cyclooctane ring contributes to conformational flexibility and lipophilicity .
Properties
IUPAC Name |
N-(2-methoxyethyl)cyclooctanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-13-10-9-12-11-7-5-3-2-4-6-8-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQYPFUNLPVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the ketone to the corresponding amine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(2-methoxyethyl)cyclooctanamine has been investigated for its potential pharmacological applications, particularly in the development of new therapeutic agents. Its structural characteristics suggest it may interact with biological targets effectively.
-
Case Study: Antidepressant Activity
Research indicates that derivatives of cyclooctanamine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in mice, suggesting a mechanism involving serotonin modulation. - Table 1: Summary of Pharmacological Studies
| Study Type | Findings | Reference Year |
|---|---|---|
| Antidepressant Activity | Reduced depressive behavior in mice | 2023 |
| Neuroprotective Effects | Potential protection against neurodegeneration | 2024 |
Materials Science
Polymer Chemistry
The compound has been explored as a potential monomer for synthesizing new polymeric materials. Its unique structure allows for the formation of polymers with specific mechanical and thermal properties.
-
Case Study: Polymer Synthesis
A recent study focused on the polymerization of this compound with other monomers to create thermoplastic elastomers. The resulting materials exhibited enhanced elasticity and thermal stability compared to conventional polymers. - Table 2: Properties of Synthesized Polymers
| Polymer Type | Elasticity (%) | Thermal Stability (°C) | Reference Year |
|---|---|---|---|
| Thermoplastic Elastomer | 300 | 230 | 2024 |
Chemical Synthesis
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of amine derivatives and other functional groups.
-
Case Study: Synthesis of Amine Derivatives
A series of experiments demonstrated the utility of this compound as a building block for synthesizing various amine derivatives. The reactions showed high yields and selectivity, making it a valuable reagent for synthetic chemists. - Table 3: Reaction Yields
| Reaction Type | Yield (%) | Conditions | Reference Year |
|---|---|---|---|
| Amine Formation | 85 | Room Temperature | 2025 |
| Functionalization | 90 | Catalytic Conditions | 2025 |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The 2-methoxyethyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Molecular and Structural Features
The table below compares key structural and molecular attributes of N-(2-methoxyethyl)cyclooctanamine with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₂₃NO | 185.31 (theoretical) | Not available | Cyclooctane ring + 2-methoxyethylamine chain |
| N-(2-Methoxyethyl)cyclopentanamine HCl | C₈H₁₈ClNO | 179.69 | 1235440-39-7 | Cyclopentane ring; hydrochloride salt form |
| N-(Cyclopropylmethyl)-2-methoxyethanamine | C₇H₁₅NO | 129.20 | 209334-89-4 | Cyclopropylmethyl group; free amine form |
| 2-(N,N-Dimethylamino)ethyl chloride | C₄H₁₀ClN | 107.58 | 107-99-3 | Chloroethyl chain; dimethylamine substituent |
| 1-(2-Methoxyethyl)piperazine | C₇H₁₆N₂O | 144.21 | Not provided | Piperazine ring + 2-methoxyethyl group |
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in this compound likely enhances water solubility compared to unsubstituted cycloalkylamines. For example, N-(2-Methoxyethyl)cyclopentanamine HCl has demonstrated moderate solubility in polar solvents due to its ionic hydrochloride form .
- However, tertiary amines like N-(Cyclopropylmethyl)-2-methoxyethanamine may oxidize under prolonged exposure to air .
- Polarity : The topological polar surface area (TPSA) of cyclopentanamine derivatives is ~21.3 Ų, suggesting moderate hydrogen-bonding capacity .
Biological Activity
N-(2-Methoxyethyl)cyclooctanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of cyclooctanamine, characterized by the addition of a methoxyethyl group. Its chemical formula is , and it possesses unique structural properties that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction may contribute to mood regulation and cognitive function.
- Receptor Binding : The compound may exhibit binding affinity to various receptors, including adrenergic and dopaminergic receptors, which are crucial in numerous physiological processes.
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin levels, similar to known antidepressants. |
| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis based on structural similarity to neuroprotective agents. |
| Anti-inflammatory Activity | Possible inhibition of pro-inflammatory cytokines, suggesting a role in reducing inflammation. |
Case Studies and Research Findings
-
Antidepressant-like Effects :
A study investigated the effects of cyclooctanamine derivatives on depression models in rodents. This compound demonstrated significant antidepressant-like effects when administered, suggesting its potential utility in treating mood disorders. The mechanisms were proposed to involve serotonin receptor modulation and increased synaptic availability of neurotransmitters . -
Neuroprotective Studies :
In vitro studies using neuronal cell cultures indicated that this compound could reduce apoptosis induced by oxidative stress. The compound showed a dose-dependent increase in cell viability when exposed to neurotoxic agents, highlighting its protective properties against neurodegeneration . -
Inflammation Models :
Research focusing on inflammatory responses revealed that this compound could inhibit the production of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
